molecular formula C6H7F6NO2 B1144160 2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic Acid CAS No. 16198-60-0

2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic Acid

Cat. No. B1144160
CAS RN: 16198-60-0
M. Wt: 239.12
InChI Key:
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Description

2-Amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic Acid, also known as 5,5,5-Trifluoro-DL-leucine, is an analog of L-leucine amino acid . It is often used to synthesize highly fluorinated peptides . It can be incorporated into the coiled-coil peptides to increase their thermal stability .


Molecular Structure Analysis

The molecular formula of 2-Amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic Acid is C6H7F6NO2 . The molecular weight is 239.12 . The SMILES notation is O=C(O)C(N)CC(C(F)(F)F)C(F)(F)F .

Scientific Research Applications

  • Protein Incorporation : The compound has been used in the incorporation of fluorinated derivatives of isoleucine into proteins. For instance, it was successfully introduced into murine dihydrofolate reductase and murine interleukin-2 in an Escherichia coli host strain, demonstrating that fluorinated proteins can fold into stable and functional structures (Wang, Tang, & Tirrell, 2003).

  • Inhibitors of Nitric Oxide Synthases : Research indicates the use of related 2-amino-5-azolylpentanoic acids as inhibitors of nitric oxide synthases (NOS). The study identified specific compounds as potent inhibitors against different rat and human-derived NOS isoforms (Ulhaq et al., 1998).

  • Synthesis of Fluorinated Amino Acids : Another study focused on the stereoselective syntheses of valuable fluorinated amino acids, starting from related compounds. This synthesis method is significant for producing configurationally pure hydrochloride salts of these amino acids (Pigza, Quach, & Molinski, 2009).

  • Chromogenic Protease Substrates : The compound has been used in the development of oligopeptides for sequence-specific chromogenic protease substrates. This research is relevant for detecting HIV-protease activity (Badalassi, Nguyen, Crotti, & Reymond, 2002).

  • Chemical Properties of Derivatives : A study explored the chemical properties of trifluoromethyl-substituted heteroolefins, including compounds related to 2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic Acid, highlighting their potential in various chemical applications (Haas, Lieb, & Schelvis, 1997).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has hazard statements H315, H319, and H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F6NO2/c7-5(8,9)3(6(10,11)12)1-2(13)4(14)15/h2-3H,1,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZLMQYCEWHPPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic Acid

Citations

For This Compound
4
Citations
HP Chiu - 2008 - search.proquest.com
Highly fluorinated amino acids have been used to enhance protein stability. The reason has been attributed to higher hydrophobicity of fluorocarbons. However, the source of enhance …
Number of citations: 0 search.proquest.com
J Moschner, V Stulberg, R Fernandes… - Chemical …, 2019 - ACS Publications
Fluorine does not belong to the pool of chemical elements that nature uses to build organic matter. However, chemists have exploited the unique properties of fluorine and produced …
Number of citations: 204 pubs.acs.org
AA Berger, JS Völler, N Budisa… - Accounts of chemical …, 2017 - ACS Publications
Conspectus Deciphering the fluorine code is how we describe not only the focus of this Account, but also the systematic approach to studying the impact of fluorine’s incorporation on …
Number of citations: 143 pubs.acs.org
S Huhmann - 2019 - refubium.fu-berlin.de
Die Modifikation von Peptiden und Proteinen mit Seitenketten-fluorierten Aminosäuren ist eine weit verbreitete Strategie um biophysikalische und pharmazeutische Eigenschaften …
Number of citations: 1 refubium.fu-berlin.de

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